molecular formula C11H11BrO4 B3185272 Ethyl 2-acetoxy-5-bromobenzoate CAS No. 1131622-49-5

Ethyl 2-acetoxy-5-bromobenzoate

Cat. No.: B3185272
CAS No.: 1131622-49-5
M. Wt: 287.11 g/mol
InChI Key: JHWLHWISZBHDPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-acetoxy-5-bromobenzoate is an ethyl ester derivative of 5-bromo-2-hydroxybenzoic acid, where the hydroxyl group at position 2 is acetylated to form an acetoxy (-OAc) substituent. This structural modification enhances lipophilicity and stability compared to its hydroxyl counterpart, making it advantageous in pharmaceutical and synthetic applications. The bromine atom at position 5 contributes to its electronic profile, influencing reactivity and interaction with biological targets.

Properties

CAS No.

1131622-49-5

Molecular Formula

C11H11BrO4

Molecular Weight

287.11 g/mol

IUPAC Name

ethyl 2-acetyloxy-5-bromobenzoate

InChI

InChI=1S/C11H11BrO4/c1-3-15-11(14)9-6-8(12)4-5-10(9)16-7(2)13/h4-6H,3H2,1-2H3

InChI Key

JHWLHWISZBHDPV-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(C=CC(=C1)Br)OC(=O)C

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)Br)OC(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Substituent Effects on Ethyl 5-Bromo Benzoates

Compound Name Substituent (Position 2) Electronic Nature Molecular Formula Predicted Solubility Stability Notes
Ethyl 2-acetoxy-5-bromobenzoate Acetoxy (-OAc) Electron-withdrawing C₁₁H₁₁BrO₄ Low in water, high in organic solvents Stable under neutral conditions; hydrolyzes in acidic/basic media
Ethyl 5-bromo-2-methoxybenzoate Methoxy (-OMe) Electron-donating C₁₀H₁₁BrO₃ Moderate in polar solvents High stability; resistant to hydrolysis
Ethyl 5-bromo-2-hydroxybenzoate Hydroxy (-OH) Polar, H-bond donor C₉H₉BrO₃ Higher aqueous solubility Prone to oxidation; reactive in esterification
Ethyl 5-bromo-2-chlorobenzoate Chloro (-Cl) Strong electron-withdrawing C₉H₈BrClO₂ Low aqueous solubility High thermal stability; inert to hydrolysis
Ethyl 2-amino-3-bromo-5-methylbenzoate Amino (-NH₂) Electron-donating C₁₀H₁₂BrNO₂ Moderate in polar solvents Forms salts; pH-sensitive

Key Observations :

  • Acetoxy vs. Hydroxy : The acetoxy group reduces hydrogen-bonding capacity, increasing lipophilicity and making the compound more suitable as a prodrug or synthetic intermediate compared to the hydrophilic hydroxy derivative .
  • Acetoxy vs. In contrast, the electron-withdrawing acetoxy group may slow such reactions but improve resistance to oxidation .
  • Acetoxy vs. Chloro : Chloro’s stronger electron-withdrawing effect increases the electrophilicity of the ester carbonyl, making it more reactive toward nucleophiles compared to acetoxy .

Stability and Degradation

  • Hydrolysis : The acetoxy group undergoes hydrolysis under acidic/basic conditions to yield 5-bromo-2-hydroxybenzoic acid, a property absent in methoxy or chloro analogs. This controlled degradation is advantageous in drug delivery .
  • Thermal Stability : Chloro and methoxy derivatives exhibit higher thermal stability compared to acetoxy, which may degrade at elevated temperatures due to ester cleavage .

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